Brodimoprim
Overview
Description
Brodimoprim is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom. It is a selective inhibitor of bacterial dihydrofolate reductase, making it an effective antimicrobial agent .
Mechanism of Action
Target of Action
Brodimoprim is known to target the protein dihydrofolate reductase (DHFR) . DHFR is an enzyme critical for the synthesis of tetrahydrofolic acid, a form of folic acid that bacteria need to produce nucleic acids and proteins .
Mode of Action
This compound’s mode of action is founded on its potent inhibition of bacterial DHFR . By binding to DHFR, this compound effectively blocks the conversion of dihydrofolate to tetrahydrofolate . This action stalls bacterial DNA synthesis and protein production, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in this pathway . This disruption leads to a deficiency in tetrahydrofolate, which is essential for the synthesis of nucleic acids and proteins in bacteria .
Pharmacokinetics
Following an oral dose of 400 mg this compound, the peaks of the mean concentration curves were 3.2 ± 1.0 mg/1 in serum and 1.0 ± 0.2 mg/1 in skin blister fluid . The terminal half-lives were 25.9 ± 2.2 h and 42.2 ± 6.5 h in serum and blister fluid, respectively . During multiple dosing, the pharmacokinetic parameters of this compound remained unchanged, and induction or inhibition of the drug metabolizing/eliminating enzymes can be excluded . At steady state, drug accumulation in plasma reached a factor of 2.6 and therefore a reduction of the maintenance dose by 50% is recommended .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By blocking the conversion of dihydrofolate to tetrahydrofolate, this compound stalls bacterial DNA synthesis and protein production . This action effectively inhibits the growth and proliferation of bacteria .
Action Environment
The interaction of this compound with biomembranes is influenced by the pH of the environment . The protonation of the drug, which is related to pH, affects its interaction with biomembranes . Therefore, environmental factors such as pH can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Brodimoprim, like trimethoprim, acts by selectively inhibiting bacterial dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme required for the production of purines, thymidylic acid, and certain amino acids. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis .
Cellular Effects
The inhibition of dihydrofolate reductase by this compound leads to a decrease in the production of essential biomolecules, thereby inhibiting bacterial growth . This impacts various cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to bacterial dihydrofolate reductase, thereby inhibiting the enzyme . This prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway .
Temporal Effects in Laboratory Settings
Its antimicrobial activity has been demonstrated in various studies .
Dosage Effects in Animal Models
Its efficacy in treating bacterial infections has been demonstrated in clinical studies .
Metabolic Pathways
This compound is involved in the folate metabolic pathway . By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, affecting the synthesis of purines, thymidylic acid, and certain amino acids .
Transport and Distribution
Its ability to penetrate bacterial cells and inhibit dihydrofolate reductase suggests that it may be transported across cell membranes .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where dihydrofolate reductase is located .
Preparation Methods
The synthesis of brodimoprim involves several steps:
- Further treatment with polyphosphoric acid leads to methyl 4-amino-3,5-dimethoxybenzoate .
- A Sandmeyer reaction converts this to methyl 4-bromo-3,5-dimethoxybenzoate .
- Saponification of the ester forms 4-bromo-3,5-dimethoxybenzoic acid .
- Halogenation with thionyl chloride gives 4-bromo-3,5-dimethoxybenzoyl chloride .
- Rosenmund reduction produces 4-bromo-3,5-dimethoxybenzaldehyde .
- Knoevenagel condensation with 3-methoxypropionitrile affords an intermediate, which finally condenses with guanidine to complete the synthesis of this compound .
Dimethyl 2,6-dimethoxybenzene-1,4-dicarboxylate: is treated with hydroxylamine in polyphosphoric acid to form the hydroxamide.
Chemical Reactions Analysis
Brodimoprim undergoes various chemical reactions:
Oxidation and Reduction: It can be involved in oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution: The bromine atom in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions: Reagents like thionyl chloride, hydroxylamine, and polyphosphoric acid are commonly used in its synthesis. Conditions often involve controlled temperatures and specific solvents to ensure the desired reactions occur.
Scientific Research Applications
Brodimoprim has a broad spectrum of applications in scientific research:
Chemistry: It is used as a model compound in studying the inhibition of dihydrofolate reductase.
Biology: Its antibacterial properties make it valuable in microbiological studies, particularly in understanding bacterial resistance mechanisms.
Medicine: this compound is explored for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: It is used in the development of new antimicrobial agents and in the study of drug interactions.
Comparison with Similar Compounds
Brodimoprim is compared with other similar compounds like trimethoprim:
Trimethoprim: Both this compound and trimethoprim inhibit dihydrofolate reductase, but this compound has a bromine atom instead of a methoxy group, which can influence its binding affinity and spectrum of activity.
Methotrexate: Another dihydrofolate reductase inhibitor, but primarily used in cancer treatment and autoimmune diseases.
This compound’s unique structure, with the bromine substitution, provides it with distinct properties that can be advantageous in certain antimicrobial applications.
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCRRLMMHNLSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205070 | |
Record name | Brodimoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56518-41-3 | |
Record name | Brodimoprim | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56518-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brodimoprim [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brodimoprim | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brodimoprim | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brodimoprim | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRODIMOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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